

# Spectroscopic Characterization Guide: Boc-(R)-p-tolyl- -homoalanine[1][2]

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## Compound of Interest

Compound Name:	(R)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid
CAS No.:	269398-85-8
Cat. No.:	B1277220

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## Executive Summary & Molecular Architecture

Compound Name: Boc-(R)-3-amino-4-(4-methylphenyl)butanoic acid  
Synonyms: Boc-HoPhe(4-Me)-OH; (3R)-3-(tert-Butoxycarbonylamino)-4-(p-tolyl)butyric acid  
Molecular Formula:

Molecular Weight: 307.39 g/mol [1][2]

This molecule features a

-amino acid backbone derived from the homologation of 4-methyl-phenylalanine.[1][2] Unlike -amino acids, the insertion of a methylene group ( ) at the -position creates a distinct ABX spin system in NMR spectroscopy, rendering the

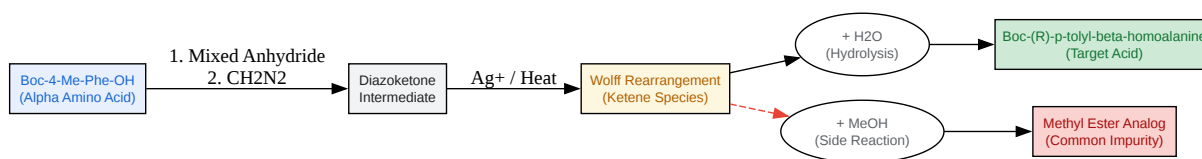
-protons diastereotopic.[1][2] This is the primary quality control (QC) checkpoint.

## Synthesis Context & Impurity Profiling

Understanding the synthesis is prerequisite to interpreting the spectra.[2] This compound is typically produced via the Arndt-Eistert homologation of Boc-4-methyl-L-phenylalanine.[1][2]

- Key Impurity: The corresponding methyl ester ( ) .[1][2] During the Wolff rearrangement, if the ketene intermediate reacts with residual methanol instead of water, the ester is formed.
- Spectroscopic Flag: A sharp singlet ~3.6 ppm in -NMR indicates ester contamination.[1][2]

### Diagram 1: Synthesis-Dependent Impurity Logic



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Figure 1: The Arndt-Eistert pathway highlights the critical divergence point where methyl ester impurities form, detectable via NMR.[1][2]

## Nuclear Magnetic Resonance (NMR) Profiling

Solvent: DMSO-

is recommended over

to prevent aggregation and ensure distinct separation of the amide proton doublet.[2]

### -NMR Data (400 MHz, DMSO- )

The signature of this molecule is the diastereotopic splitting of the

-methylene protons.[\[1\]](#)[\[2\]](#)

Position	(ppm)	Multiplicity	Integration	Assignment Logic
NH	6.70 – 6.90	Doublet ( Hz)	1H	Carbamate NH. [1] Chemical shift is sensitive to concentration (H-bonding).[1][2]
Ar-H	7.05 – 7.15	Multiplet (AA'BB')	4H	The p-tolyl symmetry creates a distinct AA'BB' pattern, unlike the complex multiplet of unsubstituted Phe.[1][2]
-CH	3.90 – 4.10	Multiplet	1H	The chiral center. [1][2] Coupled to NH, -CH <sub>2</sub> , and side-chain CH <sub>2</sub> . [1][2]
-CH	2.45 – 2.55	dd (ABX)	1H	Diastereotopic proton A. Often overlaps with DMSO solvent peak (2.50).[1][2]
-CH	2.25 – 2.35	dd (ABX)	1H	Diastereotopic proton B. Distinct from proton A due to chiral environment.[1][2]
Ar-CH	2.26	Singlet	3H	Diagnostic p-methyl group.[1]

[2] Sharp singlet.

Side Chain CH	2.60 – 2.80	Multiplet	2H	Benzylic protons. [1][2]
Boc-CH	1.30 – 1.40	Singlet	9H	tert-Butyl group. [1][2] Dominant signal used for integration normalization.[2]

## -NMR Data (100 MHz, DMSO- )

- Carbonyls: ~173.5 ppm (COOH), ~155.2 ppm (Boc C=O).[2]
- Aromatic Region: Four distinct signals for the p-tolyl ring.[1][2] The quaternary carbons will appear lower intensity.[2]
  - (attached to CH<sub>2</sub>): ~135 ppm[1][2]
  - (attached to Me): ~136 ppm[1][2]
  - : ~129 ppm (overlapping signals)[1][2]
- Aliphatic:
  - (Chiral): ~49-51 ppm[1][2]
  - ( ): ~40-42 ppm[1][2]
  - : ~38 ppm[1][2]
  - : ~21 ppm[1][2]
  - : ~28 ppm[1][2]

## Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) in Positive Mode.[2]

Ion Species	m/z (Theoretical)	Notes
[M + H]	308.39	Often weak due to Boc lability. [1][2]
[M + Na]	330.38	Dominant Peak. Sodium adducts are stable for Boc-amino acids.[1][2]
[M - Boc + H]	208.27	Fragment ion resulting from in-source fragmentation (loss of Boc).[1][2]
[2M + Na]	637.77	Dimer formation is common at higher concentrations.[2]

Interpretation: The presence of

330.4 confirms the intact mass.[2] If

322 (Methyl ester + Na) is observed, it confirms the presence of the synthesis impurity described in Section 2.

## Infrared Spectroscopy (FT-IR)

Sample Preparation: KBr Pellet or ATR (Attenuated Total Reflectance).[2]

- 3350 - 3400 cm  
: N-H stretch (Boc urethane).[1][2] Broadening indicates hydrogen bonding.[2]
- 2900 - 3000 cm  
: C-H stretches (Aliphatic and Aromatic).[1][2]
- 1705 - 1720 cm  
: C=O stretch (Carboxylic Acid).[1][2] Often appears as a shoulder or broad peak.[2]
- 1680 - 1695 cm

: C=O stretch (Boc Carbamate).[1][2] Distinct, strong band.[2]

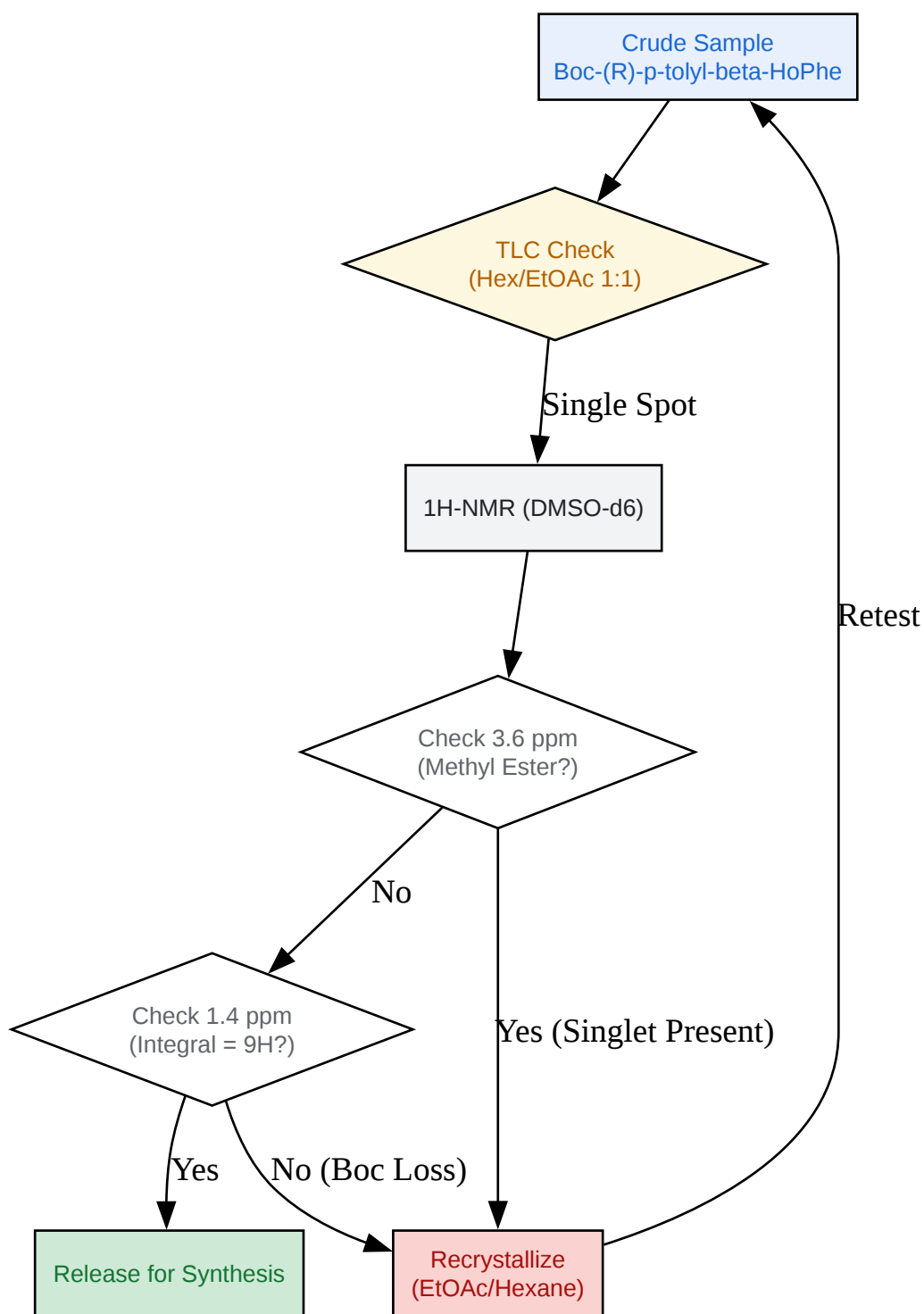
- 1510 - 1520 cm

: N-H bending (Amide II).[1][2]

## Experimental Protocol: Self-Validating QC Workflow

To ensure the material meets the stringent requirements for drug development, follow this decision tree.

### Diagram 2: Analytical Decision Matrix



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Figure 2: Quality Control workflow focusing on the specific detection of methyl ester byproducts and Boc-group integrity.

## Protocol Steps:

- Solubility Check: Dissolve 5 mg in 0.6 mL DMSO-  
  
• If the solution is cloudy, filter through a cotton plug; suspended solids will distort the baseline and integration.
- Acquisition: Acquire  
  
-NMR with at least 64 scans to resolve the benzylic multiplets.
- Phasing: Manually phase the spectrum, focusing on the Boc singlet (1.4 ppm) to ensure the baseline is flat.
- Integration: Set the Boc singlet to 9.00.
- Validation:
  - Verify the p-tolyl methyl singlet at ~2.26 ppm integrates to  $3.0 \pm 0.1$ .[\[1\]](#)[\[2\]](#)
  - Verify the aromatic region integrates to  $4.0 \pm 0.2$ .[\[2\]](#)
  - Pass Criteria: No singlet at 3.6 ppm (Methyl Ester < 1 mol%).[\[2\]](#)

## References

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## Sources

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